N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that belongs to the class of quinazoline derivatives. It is characterized by its unique molecular structure, which includes a cyclopropyl group and a thioether linkage. This compound has garnered attention for its potential pharmacological applications, particularly in the field of medicinal chemistry.
This compound is synthesized through various chemical reactions and can be sourced from specialized chemical suppliers and research laboratories. Its synthesis often involves multiple steps, including the formation of key intermediates and the introduction of functional groups.
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is classified as a quinazoline derivative due to its structural features. Quinazolines are known for their diverse biological activities, making them significant in drug discovery and development.
The synthesis of N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and purification steps like chromatography to isolate the desired product with high purity.
The molecular formula for this compound is . The compound exhibits specific characteristics such as molecular weight, solubility, and stability that are crucial for its application in medicinal chemistry.
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide may undergo various chemical reactions typical for quinazoline derivatives:
Each reaction pathway requires specific reagents and conditions that need to be optimized for yield and selectivity.
The mechanism of action for N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide primarily involves its interaction with biological targets at the molecular level:
Experimental studies are needed to elucidate precise binding affinities and biological responses associated with this compound.
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibits several notable physical properties:
Relevant data from experimental analyses will provide insights into these properties.
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide has potential applications in various scientific fields:
This compound represents an interesting area of research due to its unique structure and potential therapeutic applications. Further studies are essential to fully understand its biological effects and optimize its use in medicinal chemistry.
The therapeutic journey of quinazoline derivatives began with naturally occurring alkaloids like febrifugine, isolated from Dichroa febrifuga, which demonstrated potent antimalarial properties [8]. Early synthetic efforts focused on simple quinazolinone structures, such as 2-substituted-4(3H)-quinazolinones and 3-substituted-4(3H)-quinazolinones, synthesized via classical methods like the Niementowski reaction (anthranilic acid condensed with amides) [8]. These foundational compounds exhibited diverse biological activities but lacked target specificity. The 1960s marked a significant evolution with the clinical introduction of methaqualone (a 2,3-disubstituted quinazolinone) as a sedative-hypnotic agent, demonstrating the scaffold's central nervous system activity [5]. This era established the core structure-activity principle: Substitutions at positions 2, 3, and 4 profoundly influence pharmacological profiles [9].
The 1980s–2000s witnessed a paradigm shift toward target-driven design, exemplified by the development of quinazoline-based kinase inhibitors. Gefitinib and erlotinib revolutionized oncology by targeting epidermal growth factor receptor (EGFR) tyrosine kinase [3] [9]. These drugs featured 4-anilinoquinazolines with halogen or alkynyl substitutions at position 6/7, optimizing ATP-binding pocket interactions. Concurrently, antimicrobial quinazolinones emerged, with 6-iodo-8-iodo-3-(sulfonamido) derivatives showing enhanced gram-positive bacterial inhibition due to improved DNA intercalation [5]. Modern innovations include hybrid molecules like pyrazolyloxopropyl-quinazolin-4(3H)-ones and furo[2,3-f]quinazolin-5-ols, which leverage synergistic pharmacophores for amplified antifungal and cytotoxic effects [5] [8]. The compound N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide epitomizes this evolution—retaining the essential 4-oxoquinazolinone core while incorporating sterically constrained and electronically tuned substituents for enhanced target engagement and metabolic stability [1] [4].
Table 1: Structural Evolution of Key Quinazoline-Based Therapeutics
Era | Representative Compound | Key Structural Modifications | Primary Therapeutic Activity | Ref |
---|---|---|---|---|
Pre-1960s | Febrifugine | 3-[β-keto-γ-(3-hydroxy-2-piperidyl)propyl]-4-quinazolone | Antimalarial | [8] |
1960s | Methaqualone | 2-Methyl-3-o-tolyl-4(3H)-quinazolinone | Sedative-Hypnotic | [5] |
1980s | Prazosin | 4-Amino-2-(furoyl)piperazin-1-ylquinazoline | Antihypertensive | [5] |
2000s | Gefitinib | 4-(3'-Chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline | EGFR Kinase Inhibitor (Anticancer) | [3] [9] |
2010s | RG3039 (DcpS inhibitor) | 2-(3-Cyclohexyl-4-oxoquinazolin-2-ylthio)-N-(4-fluorophenyl)propanamide | Spinal Muscular Atrophy | [6] [9] |
Modern | CID 46351151 (Discussed Compound) | N-Cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3-yl)methyl)benzamide | Kinase/Receptor Modulation | [1] [4] |
Synthetic methodologies have advanced in parallel with structural diversification. Early Niementowski reactions required harsh conditions (130°C, excess formamide) [8]. Contemporary approaches employ transition-metal catalysis (e.g., PdCl₂/Fe(CO)₅ for nitro reduction-cyclization sequences) and green chemistry principles, such as aqueous micellar catalysis using triethanolamine/NaCl [8]. Microwave-assisted synthesis now achieves 2,3-disubstituted quinazolinones in >85% yields within minutes, contrasting with traditional 6–12 hour reflux methods [8] [9]. These advancements facilitate rapid exploration of the quinazoline chemical space, enabling derivatives like CID 46351151 to incorporate complex motifs—cyclopropyl via amide coupling and fluorobenzylthio via nucleophilic substitution—under mild conditions [1] [4].
Functional group modifications on quinazoline scaffolds are pivotal for optimizing target affinity, selectivity, and pharmacokinetics. The compound CID 46351151 incorporates two strategically designed motifs: the N-cyclopropylbenzamide and the 2-((4-fluorobenzyl)thio) group, each contributing distinct physicochemical and steric advantages.
Cyclopropyl Motif: The N-cyclopropyl group enhances metabolic stability by resisting oxidative dealkylation—a common limitation of N-ethyl or N-methyl analogs. Cyclopropyl’s high bond dissociation energy (∼110 kcal/mol for C-H bonds) impedes cytochrome P450-mediated oxidation, extending half-life [8] [9]. Sterically, the cyclopropyl’s puckered ring introduces torsional constraints that pre-organize the benzamide moiety for optimal target binding. In kinase inhibitors like RG3039, cyclopropyl analogs improve blood-brain barrier penetration by reducing P-glycoprotein efflux (log P = 3.8 vs. 2.9 for N-methyl analogs) [6] [9]. For CID 46351151, molecular modeling suggests the cyclopropyl group orients the benzamide carbonyl toward hydrogen-bond acceptors in enzymatic binding pockets, potentially enhancing affinity for kinases or inflammatory targets [4].
Fluorobenzyl Motif: The 4-fluorobenzylthio substituent at position 2 leverages fluorine’s electronegativity and lipophilicity. Fluorine’s -I effect withdraws electrons from the benzyl ring, polarizing the C-S bond and increasing sulfur’s nucleophilicity for covalent or coordinative interactions [3] [4]. Crystallographic studies of analogs (e.g., 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide) reveal that fluorobenzyl groups adopt a perpendicular conformation relative to the quinazolinone plane, minimizing steric clash while allowing sulfur to coordinate transition metals or engage in hydrophobic pocket binding [4]. The fluorine atom itself participates in halogen bonding with carbonyl oxygens (distance: 3.0–3.2 Å), as observed in EGFR inhibitors [3] [9]. Biologically, fluorobenzyl-thioquinazolines exhibit amplified anti-inflammatory and kinase inhibitory activities. For instance, 2-(fluorobenzylthio)-3-arylquinazolinones show 2–5-fold higher COX-2 inhibition than non-fluorinated analogs, attributed to enhanced membrane permeability (log P increase: 0.4–0.6 units) and target residence time [5].
Table 2: Impact of Functional Groups on Quinazoline Bioactivity
Functional Group | Key Physicochemical Properties | Biological Advantages | Exemplar SAR Findings |
---|---|---|---|
N-Cyclopropyl | - Bond dissociation energy: 110 kcal/mol- Torsional angle: 114°- log P contribution: +0.7 | - Resists oxidative metabolism- Enhances BBB penetration- Pre-organizes amide conformation | N-Cyclopropyl analogs show 3× longer t₁/₂ (4.2 h) than N-ethyl analogs (1.4 h) in microsomal assays [4] [9] |
4-Fluorobenzylthio | - σₚ (Hammett constant): +0.34- Halogen bond distance: 3.0–3.2 Å- log P contribution: +1.2 | - Enables sulfur-mediated coordination- Augments hydrophobic pocket binding- Facilitates halogen bonding | 4-F-substituted analogs show 5× higher EGFR inhibition (IC₅₀ = 0.12 µM) vs. 4-Cl (IC₅₀ = 0.61 µM) [3] [5] |
4-Oxoquinazolin-3(4H)-yl | - Tautomeric equilibrium constant (Kₜ) = 10⁶- Dipole moment: 4.9 D- pKa = 8.2 (lactam) | - Forms stable H-bonds with catalytic residues- Participates in π-stacking- Serves as Michael acceptor | Unsubstituted 4-oxo derivatives lose >90% activity vs. kinase targets [8] [9] |
Structure-activity relationship (SAR) studies underscore the synergy between these motifs. In analgesic quinazolinones, combining 3-benzyl (log P = 3.5) with 2-alkylthio groups (log P = 2.8) yields additive lipophilicity (log P = 4.1–4.5), correlating with improved CNS exposure and potency . Conversely, replacing cyclopropyl with bulkier N-cyclohexyl in CID 46351151 analogs diminishes activity by 70%, likely due to steric occlusion of the amide carbonyl [6]. Similarly, shifting fluorine from the para to ortho position on the benzyl ring reduces NaV1.7 channel blockade by 40%, attributable to altered electrostatic potential and conformational strain [4] [7]. These findings validate the precision in functional group selection for CID 46351151.
The 4-oxoquinazolin-3(4H)-yl scaffold serves as an indispensable pharmacophore due to its unique electronic profile, hydrogen-bonding capability, and metabolic resilience. This moiety exists in a dynamic tautomeric equilibrium between lactam (4-oxo) and lactim (4-hydroxy) forms, though crystallographic analyses confirm the lactam form predominates (>95%) in solid state and physiological conditions [8] [9]. The scaffold’s significance stems from three key attributes:
Hydrogen-Bonding Proficiency: The lactam carbonyl (C=O) acts as a strong hydrogen-bond acceptor (β = 0.45), while N3-H serves as a donor (α = 0.18) in the 3,4-dihydro tautomer [9]. This dual functionality enables bidentate interactions with biological targets, mimicking purine bases in ATP-binding pockets. Docking studies of CID 46351151 reveal that the 4-oxo group forms two hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR: C=O···H-N, distance = 2.1 Å; N-H···O=C, distance = 2.3 Å) [3] [9]. Similarly, in antimicrobial contexts, this scaffold intercalates DNA via H-bonds with guanine’s exocyclic amino group [5] [8].
Electrostatic Complementarity: The quinazolinone ring exhibits a polarized electron distribution, with MEP calculations showing negative potential localized at O4 (−42 kcal/mol) and positive potential at N1 (+32 kcal/mol) [8]. This dipole moment (4.9 D) aligns with electrostatic gradients in enzyme active sites. For instance, in DcpS inhibition (relevant for RG3039-like activity), the O4 anion interacts with Arg278’s guanidinium group, while N1 coordinates catalytic zinc ions [6] [9]. Fluorine substitution on the benzylthio moiety further augments this polarization, increasing the C2 sulfur’s partial positive charge (δS⁺ = +0.12 e in fluorinated vs. +0.08 e in non-fluorinated analogs) [4].
Metabolic Stability: Unlike pyridine N-oxides, the 4-oxoquinazolinone core resists reductive metabolism. The conjugated system delocalizes electron density from the carbonyl, reducing susceptibility to CYP450-mediated reduction [8] [9]. Additionally, the scaffold’s planar geometry limits off-target interactions, lowering hepatotoxicity risks. Microsomal studies show 4-oxoquinazolinones retain >80% structure after 1-hour incubation, whereas 4-aminodihydroquinazolines degrade >60% [9].
Table 3: Hydrogen-Bonding Interactions of 4-Oxoquinazolin-3(4H)-yl in Biological Targets
Target Protein | Interacting Residues | Bond Distance (Å) | Biological Consequence |
---|---|---|---|
EGFR Kinase | Met793 (Backbone NH) → C4=O | 2.06 | ATP-competitive inhibition |
Thr854 (Backbone C=O) → N3-H | 2.24 | ||
DNA Minor Groove | Guanine N2-H → C4=O | 2.15 | Intercalation and strand break |
Guanine O6 → N3-H | 1.98 | ||
DcpS Enzyme | Arg278 (NH₂) → C4=O | 1.92 | RNA decapping inhibition |
Asp279 (Side chain) → N3-H | 2.31 | ||
COX-2 Active Site | Tyr385 (OH) → C4=O | 2.08 | Arachidonic acid blockade |
Ser530 (OH) → N3-H | 2.42 |
The scaffold’s versatility is evidenced by its role across therapeutic areas:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: